N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide
Description
N-(1-Ethyltetrazol-5-yl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl group linked to a 1-ethyltetrazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and ability to mimic carboxylic acids, making them valuable in medicinal chemistry for improving pharmacokinetic properties.
Properties
CAS No. |
638146-79-9 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-16-11(13-14-15-16)12-10(17)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,12,13,15,17) |
InChI Key |
ACECEMRPKSUVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=CC(=CC=C2)OC |
solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents such as zinc chloride (ZnCl₂) or other Lewis acids.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and biological activities of N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide with related benzamide derivatives:
Key Differences and Implications
Substituent Effects
- Tetrazole vs. Imidazole/Triazole : The tetrazole in the target compound may offer superior metabolic stability compared to imidazole () or triazole () due to its resistance to oxidative degradation. However, triazoles in and enable hydrogen bonding critical for target engagement .
- Methoxy Position : The 3-methoxy group is conserved across all compounds, suggesting its role in π-stacking or hydrophobic interactions. In , additional cyclopropylmethoxy groups enhance CNS penetration .
Biological Activity
N-(1-ethyltetrazol-5-yl)-3-methoxybenzamide is a compound of considerable interest due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by a benzene ring with a methoxy group at the 3-position and an ethyltetrazole moiety. This unique structure enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
The primary biological activity of this compound is attributed to its inhibition of poly(ADP-ribose) polymerase 1 (PARP1). PARP1 plays a critical role in DNA repair mechanisms, particularly in the base excision repair pathway. By inhibiting PARP1, this compound disrupts DNA repair processes, leading to cell cycle arrest and apoptosis in certain cell types, including Bacillus subtilis .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| PARP1 Inhibition | Disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. |
| Antimicrobial Activity | Exhibits inhibitory effects on bacterial growth, particularly in Gram-positive bacteria. |
| Potential Anticancer Activity | May enhance the efficacy of chemotherapeutic agents by impairing DNA repair in cancer cells. |
Study 1: Inhibition of PARP1 and Antitumor Effects
A study demonstrated that this compound effectively inhibits PARP1 activity in vitro. The compound was shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment.
Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of this compound revealed significant inhibitory effects against various strains of Bacillus subtilis . The compound's mechanism was linked to its ability to interfere with cell division processes, particularly affecting the FtsZ protein involved in bacterial cytokinesis .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxybenzamide | Benzamide with methoxy group | Known PARP1 inhibitor |
| N-(2-hydroxyethyl)-3-methoxybenzamide | Hydroxyethyl substitution | Potentially different biological activity |
| N-(4-chlorobenzyl)-3-methoxybenzamide | Chlorobenzyl substitution | Increased lipophilicity |
This compound is unique due to its incorporation of the tetrazole ring, which enhances its interaction profile compared to other benzamides lacking this structural feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
